molecular formula C14H13N5OS B6047074 2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-N-2-naphthylacetamide

2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-N-2-naphthylacetamide

Cat. No. B6047074
M. Wt: 299.35 g/mol
InChI Key: QJWLSNTYLRHXFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-N-2-naphthylacetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-N-2-naphthylacetamide involves the inhibition of various enzymes and proteins. It has been found to inhibit DNA gyrase, an enzyme involved in DNA replication, and also inhibits the activity of topoisomerase II, an enzyme involved in DNA repair. Additionally, it has been found to inhibit the activity of tubulin, a protein involved in cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of bacterial and fungal growth, induction of apoptosis in cancer cells, and inhibition of DNA replication and repair. Additionally, it has been found to have anti-inflammatory properties and can inhibit the production of nitric oxide, a molecule involved in inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-N-2-naphthylacetamide in lab experiments include its potent antimicrobial, antifungal, and anticancer properties. Additionally, it has been found to have low toxicity and can be easily synthesized. However, the limitations include the need for further studies to determine its efficacy and safety in vivo.

Future Directions

For research on 2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-N-2-naphthylacetamide include the development of new derivatives with improved potency and selectivity. Additionally, further studies are needed to determine its efficacy and safety in vivo, as well as its potential applications in other fields, such as agriculture and materials science.
In conclusion, this compound is a promising compound with potential applications in various scientific fields. Its potent antimicrobial, antifungal, and anticancer properties make it a potential candidate for drug development. Further studies are needed to determine its efficacy and safety in vivo and to develop new derivatives with improved potency and selectivity.

Synthesis Methods

The synthesis method of 2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-N-2-naphthylacetamide involves the reaction of 2-naphthoic acid with thionyl chloride to form 2-naphthoyl chloride. This is followed by the reaction of 2-naphthoyl chloride with 5-amino-1,2,4-triazole-3-thiol to form the final product.

Scientific Research Applications

2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-N-2-naphthylacetamide has been studied for its potential applications in various scientific fields. It has been found to have antimicrobial, antifungal, and anticancer properties. Studies have shown that this compound can inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. Additionally, it has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.

properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-naphthalen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS/c15-13-17-14(19-18-13)21-8-12(20)16-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,16,20)(H3,15,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWLSNTYLRHXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CSC3=NNC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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